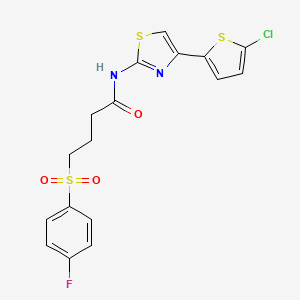

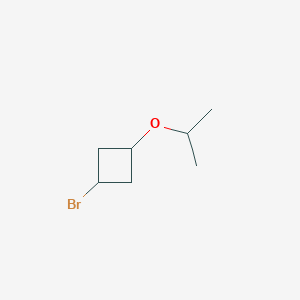

![molecular formula C15H12ClF3N4O B2688832 1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B2688832.png)

1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY 73-6691 ラセミ体は、ホスホジエステラーゼ9阻害剤として知られる化学化合物です。 この化合物は、特にアルツハイマー病などの神経変性疾患の治療における潜在的な治療用途について研究されています .

準備方法

合成経路と反応条件

BAY 73-6691 ラセミ体の合成は、市販の出発物質から始まる複数のステップを伴います反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .

工業生産方法

BAY 73-6691 ラセミ体の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境安全性のために最適化されています。 これには、大規模反応器、連続フロープロセス、および高度な精製技術を使用して、所望の製品品質を達成することが含まれます .

化学反応の分析

反応の種類

BAY 73-6691 ラセミ体は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は、多くの場合、反応を促進するために、制御された温度、特定のpHレベル、および触媒の使用を含みます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は異なる酸化誘導体を生成する可能性があり、一方、置換反応は分子に新しい官能基を導入することができます .

科学研究の応用

BAY 73-6691 ラセミ体は、幅広い科学研究の応用を持っています。

化学: ホスホジエステラーゼ9阻害とその環状ヌクレオチドシグナル伝達経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞および分子生物学研究において、細胞プロセスとシグナル伝達経路への影響を調査するために使用されます。

医学: 特にアルツハイマー病などの神経変性疾患の治療における潜在的な治療用途について研究されています。

科学的研究の応用

BAY 73-6691 racemate has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study phosphodiesterase 9 inhibition and its effects on cyclic nucleotide signaling pathways.

Biology: Employed in cellular and molecular biology research to investigate its effects on cellular processes and signaling pathways.

Medicine: Studied for its potential therapeutic applications in treating neurodegenerative diseases, particularly Alzheimer’s disease.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .

作用機序

BAY 73-6691 ラセミ体は、ホスホジエステラーゼ9を選択的に阻害することによりその効果を発揮します。この阻害は、環状グアノシン一リン酸のレベルの上昇をもたらし、これはさまざまなシグナル伝達経路を調節します。 この化合物の作用機序は、ホスホジエステラーゼ9の活性部位への結合を含み、環状グアノシン一リン酸の加水分解を阻害します .

類似の化合物との比較

類似の化合物

BAY 58-2667: 異なる選択性と効力を有する別のホスホジエステラーゼ阻害剤。

BAY 41-2272: 環状グアノシン一リン酸シグナル伝達を調節しますが、異なるメカニズムを介して調節する化合物 .

独自性

BAY 73-6691 ラセミ体は、ホスホジエステラーゼ9に対する高い選択性と神経変性疾患における潜在的な治療用途によって独自です。 細胞に効率的に浸透し、細胞内のホスホジエステラーゼ9活性を阻害する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

BAY 58-2667: Another phosphodiesterase inhibitor with different selectivity and potency.

BAY 41-2272: A compound that also modulates cyclic guanosine monophosphate signaling but through a different mechanism .

Uniqueness

BAY 73-6691 racemate is unique due to its high selectivity for phosphodiesterase 9 and its potential therapeutic applications in neurodegenerative diseases. Its ability to efficiently penetrate cells and inhibit intracellular phosphodiesterase 9 activity sets it apart from other similar compounds .

特性

IUPAC Name |

1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPXPXOAFQCNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

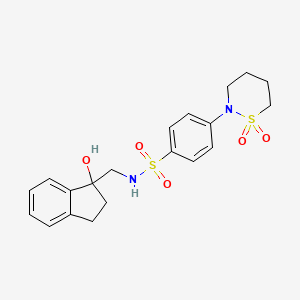

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)

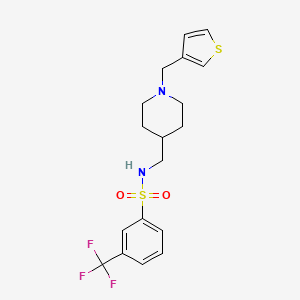

![5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide](/img/structure/B2688754.png)

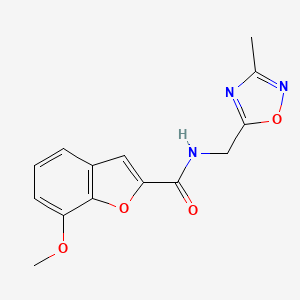

![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)

![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2688766.png)

![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)

![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)